(2E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(thiophen-2-yl)methyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c18-10-2-11-21-15-7-4-14(5-8-15)6-9-17(20)19-13-16-3-1-12-22-16/h1,3-9,12H,2,10-11,13H2,(H,19,20)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMATYIQCVWDOK-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C=CC2=CC=C(C=C2)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(thiophen-2-yl)methyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluoropropoxy Group: The synthesis begins with the preparation of 3-fluoropropanol, which is then reacted with a suitable phenol derivative to form the 3-fluoropropoxyphenyl intermediate.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with thiophen-2-ylmethylamine under appropriate conditions to form the desired prop-2-enamide linkage.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(thiophen-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(thiophen-2-yl)methyl]prop-2-enamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biological studies to investigate specific biochemical pathways or molecular interactions.
Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(thiophen-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The fluoropropoxy group and thiophen-2-ylmethyl moiety may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Similar in structure due to the presence of a substituted phenyl ring.
Cresol: Contains a phenolic group similar to the fluoropropoxyphenyl group in the compound.
3-(3,5-Difluorophenyl)propionic Acid: Shares the fluorine substitution on the phenyl ring.
Uniqueness
(2E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(thiophen-2-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both the fluoropropoxy and thiophen-2-ylmethyl groups differentiates it from other similar compounds and contributes to its versatility in various research and industrial applications.
Biological Activity
The compound (2E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(thiophen-2-yl)methyl]prop-2-enamide, also known by its chemical structure and CAS number 477889-22-8, is an emerging compound of interest in pharmacological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of the compound is with a molecular weight of approximately 313.366 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 458.8 ± 45.0 °C |
| Flash Point | 231.3 ± 28.7 °C |
| LogP | 4.06 |
| Vapour Pressure | 0.0 ± 1.1 mmHg at 25°C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has potential effects on neurotransmitter receptors, influencing pathways related to pain and inflammation.
Biological Activity and Therapeutic Potential
Research indicates that the compound exhibits various biological activities:
Anticonvulsant Activity
Recent studies have suggested that similar cinnamamide derivatives possess anticonvulsant properties. For instance, compounds within the same class have demonstrated efficacy in models of epilepsy and seizures, such as:
- Frings audiogenic seizure-susceptible mouse model
- Maximal electroshock test (MES)
Case Study Example :
In a study involving a related compound, KM-568, it was shown to have an effective dose (ED50) of 13.21 mg/kg in the Frings model and demonstrated significant protection against seizures in various animal models .
Cytotoxicity and Safety Profile
A thorough evaluation of cytotoxicity is essential for determining the safety profile of this compound. Preliminary tests indicate that it exhibits low toxicity in cell lines such as HepG2 and H9c2 at concentrations up to 100 µM .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Substituents on the Phenyl Ring : Variations in substituents can enhance or reduce potency.
- Olefin Linker Length : The length of the olefin linker has been correlated with anticonvulsant efficacy.
- Amide Moiety Structure : Modifications in the amide group can significantly affect biological activity.
Comparative Analysis with Related Compounds
A comparative analysis with other cinnamamide derivatives reveals insights into their relative biological activities:
| Compound Name | ED50 (mg/kg) | Model |
|---|---|---|
| KM-568 | 13.21 | Frings audiogenic seizures |
| (E)-3-(4-dimethylaminophenyl) | 44.46 | Maximal electroshock test |
| (S)-N-(2-hydroxypropyl)cinnamamide | 71.55 | 6-Hz psychomotor seizure model |
Q & A
Basic: What are the optimal synthetic routes for (2E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(thiophen-2-yl)methyl]prop-2-enamide?
Answer:
The synthesis typically involves amide coupling between a fluoropropoxy-substituted cinnamic acid derivative and a thiophen-2-ylmethyl amine. Key steps include:
- Esterification : React 4-hydroxybenzoic acid with 3-fluoropropanol under acid catalysis to form 4-(3-fluoropropoxy)benzoic acid ester .
- Cinnamic acid formation : Convert the ester to a cinnamic acid derivative via Knoevenagel condensation with malonic acid or a Wittig reaction .
- Amide coupling : Use coupling reagents like EDCI/HOBT or DCC/DMAP in anhydrous DMF to link the cinnamic acid to the thiophen-2-ylmethyl amine .
Optimization Tips : Microwave-assisted synthesis (e.g., 60–80°C, 30 min) can improve yield and reduce side reactions .
Advanced: How can researchers resolve discrepancies between enzyme inhibition potency (IC50) and cellular activity (e.g., in cancer models)?
Answer:
Discrepancies often arise from cellular permeability , metabolic stability , or off-target effects . Methodological approaches include:
- Lipophilicity adjustment : Introduce polar groups (e.g., sulfonamides) to enhance cell penetration, as seen in fluorinated cinnamamides .
- Proteolytic stability assays : Use liver microsomes or plasma stability tests to identify metabolic hotspots .
- Target engagement studies : Employ cellular thermal shift assays (CETSA) or fluorescence polarization to confirm target binding .
Example : In HDAC inhibitors, improved cellular IC50 correlated with trifluoromethyl groups enhancing membrane permeability .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm regiochemistry (e.g., E-configuration via coupling constants J = 12–16 Hz) and substituent integration .
- High-resolution mass spectrometry (HR-MS) : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <5 ppm error .
- FT-IR : Identify carbonyl stretches (~1650–1680 cm⁻¹ for α,β-unsaturated amides) .
Data Interpretation : Compare with analogs like (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide .
Advanced: What computational strategies predict interactions with biological targets (e.g., HDAC or kinases)?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to HDAC’s zinc-binding domain, focusing on fluoropropoxy’s electrostatic interactions .
- MD simulations : Assess stability of the thiophene moiety in hydrophobic pockets (e.g., 100 ns simulations in GROMACS) .
- QSAR models : Corrogate substituent effects (e.g., fluorine’s electronegativity) with activity data from chlorinated/fluorinated analogs .
Basic: What are the solubility and formulation challenges for this compound?
Answer:
- Solubility : The compound is likely lipophilic (logP ~3–4) due to fluoropropoxy and thiophene groups. Test solubility in DMSO (stock solutions) or PEG-400 for in vivo studies .
- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility. For oral administration, consider lipid-based capsules .
Reference : Similar enamide derivatives show improved bioavailability via micronization .
Advanced: How to design analogs to improve pharmacokinetics (PK) and reduce toxicity?
Answer:
- Bioisosteric replacement : Swap 3-fluoropropoxy with 2-fluoroethoxy (reduced metabolic cleavage) .
- Prodrug strategies : Introduce ester linkages (e.g., acetylated hydroxyl groups) for delayed release .
- Toxicity screening : Use zebrafish embryos or primary mammalian macrophages to assess acute toxicity (LC50) .
Case Study : (2E)-N-[3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide showed low cytotoxicity due to balanced lipophilicity (clogP = 4.1) .
Basic: How to determine the crystal structure of this compound using X-ray diffraction?
Answer:
- Crystallization : Use vapor diffusion with hexane/ethyl acetate (1:3) .
- Data collection : Collect high-resolution (<1.0 Å) data at synchrotron facilities.
- Refinement : Use SHELXL for structure solution and refinement. Key parameters:
Advanced: What in vitro/in vivo models are suitable for assessing anticancer activity?
Answer:
- In vitro :
- In vivo :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
